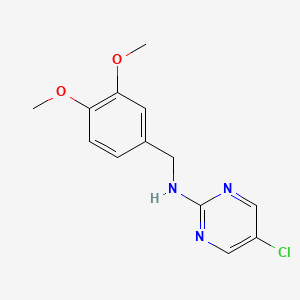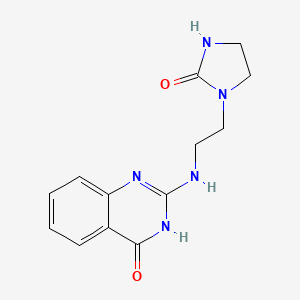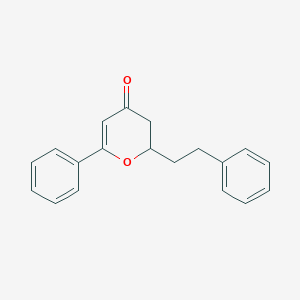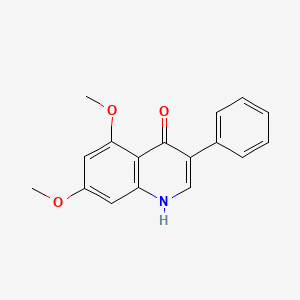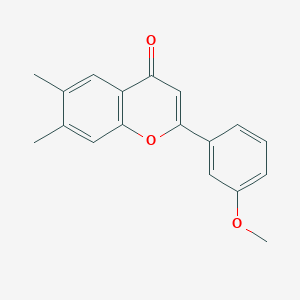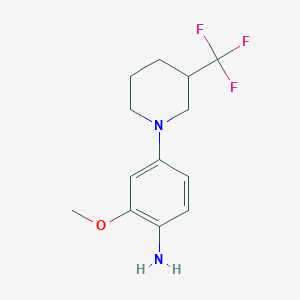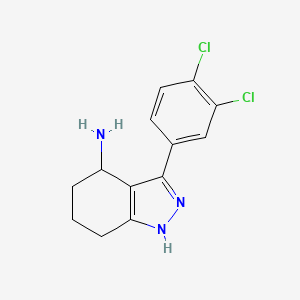
3-(3,4-Dichlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dichlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a tetrahydroindazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the reaction of 3,4-dichloroaniline with a suitable cyclization agent. One common method involves the use of hydrazine derivatives to facilitate the formation of the indazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dichlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dichlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as an herbicide and its mechanism of action involving the inhibition of photosynthesis.
4-(3,4-Dichlorophenyl)-1H-pyrazole: Another indazole derivative with potential biological activities.
Uniqueness
3-(3,4-Dichlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific structural features and the presence of the tetrahydroindazole ring, which imparts distinct biological activities
Propiedades
Fórmula molecular |
C13H13Cl2N3 |
|---|---|
Peso molecular |
282.17 g/mol |
Nombre IUPAC |
3-(3,4-dichlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine |
InChI |
InChI=1S/C13H13Cl2N3/c14-8-5-4-7(6-9(8)15)13-12-10(16)2-1-3-11(12)17-18-13/h4-6,10H,1-3,16H2,(H,17,18) |
Clave InChI |
MUIJHMWLYQFTOW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)NN=C2C3=CC(=C(C=C3)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



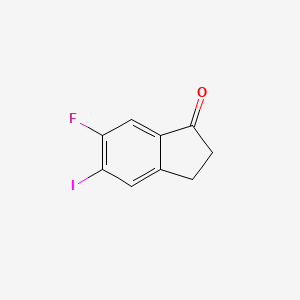
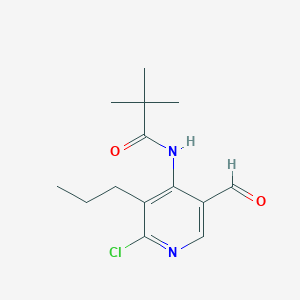
![Benzenecarboximidamide, 4-[(1-naphthalenyloxy)methyl]-](/img/structure/B11846165.png)
